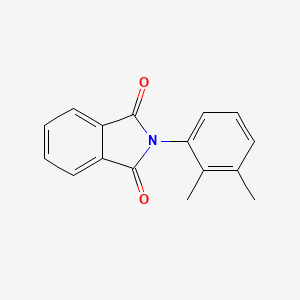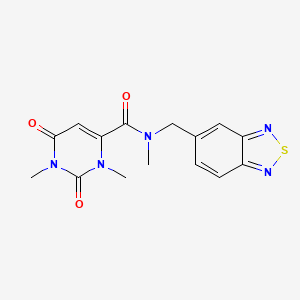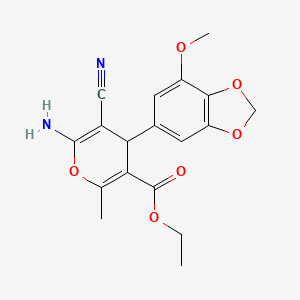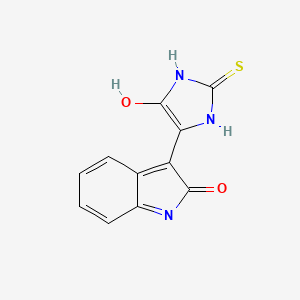![molecular formula C20H24N6O B5525589 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the title molecule often involves multi-step reactions, utilizing electrophilic building blocks and aiming for high product yields. For instance, Janardhan et al. (2014) detail the synthesis of related compounds through the use of doubly electrophilic building blocks, leading to ring-annulated products confirmed by analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family can be intricately analyzed through NMR, FTIR, and X-ray crystallography. Duran and Canbaz (2013) conducted a study on similar compounds, determining their structure through a variety of spectroscopic methods and highlighting the roles of different functional groups in the overall molecular architecture (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can involve cyclizations, electrophilic substitutions, and the formation of novel ring systems. For example, Kokel (1994) explored reactions leading to imidazo[4,5-d]pyrimidine systems, showcasing the versatility and reactivity of these molecules (Kokel, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application. Shukla et al. (2012) analyzed BPTES analogs, focusing on solubility improvements, which is critical for the practical use of these compounds (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the application of these compounds. Studies like that by Duran and Demirayak (2012) investigate the anticancer activities of related compounds, shedding light on their reactivity with biological targets and potential therapeutic applications, while strictly focusing on the chemical properties and excluding drug usage or dosage information (Duran & Demirayak, 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound has been involved in the synthesis of novel chemical entities that exhibit significant biological activities. For instance, its derivatives have been evaluated for anticonvulsant activities, demonstrating the potential in the development of new treatments for epilepsy. Compounds with specific structural modifications, such as 2-isopropyl and 2,6-dimethyl substituents, showed enhanced activity in this regard (Soyer et al., 2004).
Pharmacological Evaluation
- Further pharmacological evaluations include studies on glutaminase inhibitors, where analogs of the compound have been synthesized and tested for their ability to inhibit kidney-type glutaminase (GLS). Such inhibitors hold promise for the treatment of cancer by targeting glutamine metabolism within tumor cells (Shukla et al., 2012).
Anticancer and Anti-inflammatory Potential
- Derivatives have also been synthesized for the exploration of anticancer and anti-inflammatory potentials. Novel pyrazolopyrimidines derivatives showcased activity as anti-5-lipoxygenase agents, indicating their potential in treating inflammation-related disorders and cancer (Rahmouni et al., 2016).
Antibacterial Properties
- Exploration into antibacterial applications has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, derived from the compound, showing high antibacterial activities against specific strains, suggesting its relevance in developing new antimicrobial agents (Azab et al., 2013).
Corrosion Inhibition
- In a different application area, derivatives of the compound have been studied for their role as corrosion inhibitors, with an experimental and theoretical approach to evaluate their efficiency in protecting carbon steel in acid media. This highlights the compound's potential utility in industrial applications to prevent material degradation (Cruz et al., 2004).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-15(2)26(13-23-14)19-12-18(24-16(3)25-19)21-9-10-22-20(27)11-17-7-5-4-6-8-17/h4-8,12-13H,9-11H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNDKLBHMOKPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)


![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)
